2-Bromo-5-chloropyridine-3-boronic acid pinacol ester
Description
2-Bromo-5-chloropyridine-3-boronic acid pinacol ester (CAS: 1073354-79-6) is a halogenated pyridine boronic ester with the molecular formula C₁₁H₁₃BBrClNO₂ (MW: 335.40). This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceuticals and agrochemicals . Its structure features a pyridine ring substituted with bromine (C2), chlorine (C5), and a boronic ester (C3), which enhances its reactivity in palladium-catalyzed reactions compared to non-halogenated analogs .
Properties
IUPAC Name |
2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCXYDOXOQYYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142805 | |
| Record name | Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-83-7 | |
| Record name | Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester typically involves the borylation of 2-Bromo-5-chloropyridine. This process can be achieved through several methods, including:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions typically involve the use of palladium catalysts, base, and solvents under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloropyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using radical approaches.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are essential in pharmaceuticals and materials science.
Protodeboronation: The major products are de-boronated alkenes or alkanes.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between the boronic ester and aryl or vinyl halides in the presence of a palladium catalyst. The efficiency of this reaction makes it invaluable in synthesizing complex organic molecules, particularly in the pharmaceutical industry.
Building Block for Complex Molecules
The compound serves as a crucial intermediate in synthesizing various biologically active compounds and pharmaceuticals. Its ability to undergo further functionalization due to the presence of halogen substituents enhances its utility in creating diverse chemical entities .
Pharmaceutical Applications
Drug Development
Research indicates that derivatives of this compound can exhibit significant biological activities, including anticancer properties. Boronic acids have been linked to proteasome inhibition, akin to the FDA-approved drug bortezomib used in treating multiple myeloma. This positions the compound as a potential precursor in developing new anticancer agents.
Antibacterial and Antiviral Properties
Studies suggest that boronic acids may possess antibacterial and antiviral activities, making them valuable in developing therapeutic agents against infectious diseases. The unique structure of this compound allows for modifications that could lead to novel drug candidates with enhanced efficacy.
Material Science
Synthesis of Functionalized Materials
The compound's reactivity enables its use in synthesizing materials with specific electronic and optical properties. Functionalized pyridines are integral to creating polymers, ligands for metal complexes, and organic semiconductors. The combination of the boronic acid pinacol ester and halogen substituents can lead to materials tailored for specific applications .
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond product.
Comparison with Similar Compounds
Key Observations :
- Halogen positioning (Br/Cl at C2 and C5) in the target compound enhances electron-withdrawing effects, improving cross-coupling efficiency compared to mono-halogenated analogs like 2-chloropyridine-4-boronic acid pinacol ester .
Physical and Chemical Properties
Solubility and Stability
- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform (optimal) and hydrocarbons (lowest) .
- Hydrolysis Stability : Pinacol esters require acidic conditions (e.g., HCl, H₂SO₄) and oxidants (e.g., NaIO₄) for hydrolysis to boronic acids, as the equilibrium favors the ester form . Substituents like Br and Cl may slow hydrolysis due to electronic effects.
Thermal Properties
Reactivity in Cross-Coupling Reactions
| Compound | Reaction Efficiency (Suzuki-Miyaura) | Key Applications |
|---|---|---|
| This compound | High (electron-deficient pyridine) | Pharmaceuticals, agrochemical intermediates |
| 4-Bromophenylboronic acid pinacol ester | Moderate (less electron-deficient) | Materials science, OLEDs |
| 2,5-Dichloropyridine-3-boronic acid pinacol ester | Moderate (steric hindrance) | Specialty chemicals |
Key Findings :
- The target compound’s electron-deficient pyridine ring facilitates faster oxidative addition in palladium catalysis compared to phenyl-based analogs .
- Steric hindrance in dichloro derivatives (e.g., 2,5-dichloropyridine-3-boronic acid pinacol ester) may necessitate higher catalyst loadings .
Commercial Availability and Purity
Note: Higher purity grades (≥97%) are typical for pharmaceutical applications, while research-grade compounds (≥95%) are cost-effective for exploratory synthesis .
Biological Activity
2-Bromo-5-chloropyridine-3-boronic acid pinacol ester is an organoboron compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring with bromine and chlorine substituents along with a boronic acid moiety, positions it as a versatile building block for synthesizing bioactive compounds. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃BClBrN₁O₂, with a molecular weight of approximately 318.402 g/mol. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, making it suitable for various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biological Activity Overview
While this compound itself does not exhibit a specific mechanism of action in biological systems, its derivatives have shown significant biological activities, including:
- Anticancer Activity : Boronic acids have been recognized for their role in developing anticancer agents. For instance, compounds derived from boronic acids have been linked to proteasome inhibition, similar to the FDA-approved drug bortezomib, which is used in multiple myeloma treatment .
- Antibacterial and Antiviral Properties : Research indicates that boronic acids can possess antibacterial and antiviral activities, making them valuable in developing new therapeutic agents .
The exact mechanism of action for this compound is not well-defined. However, it is utilized primarily as a precursor in the synthesis of more complex molecules that may exhibit specific biological activities. The pinacol ester serves as a protecting group for the boronic acid, facilitating reactions that lead to biologically active compounds.
Synthesis and Applications
The synthesis of this compound typically involves several steps, including the reaction of halogenated pyridines with boron reagents under controlled conditions. This compound serves as a crucial intermediate in the production of various functionalized pyridines that are important in medicinal chemistry.
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Chloro-2-pyridinylboronic acid pinacol ester | C₉H₁₁BClN₁O₂ | Lacks bromine substitution; used in Suzuki reactions |
| 4-Bromo-2-chloro-6-methylpyridine boronic acid | C₉H₈BBrClN | Contains a methyl group; alters electronic properties |
| 5-Bromo-2-fluoropyridine boronic acid | C₉H₈BF₃N | Fluorine substitution affects reactivity |
Case Studies
Several studies highlight the potential applications of boronic acids in drug discovery:
- Bortezomib : The first boronic acid-containing drug approved by the FDA, demonstrating significant anticancer activity through proteasome inhibition .
- Ixazomib : Another FDA-approved drug that showcases the therapeutic potential of boron-containing compounds .
These examples underline the importance of structural modifications in enhancing biological activity.
Q & A
Q. Table 1. Common Pd Catalysts for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Optimal Base | Yield Range (%) | Reference |
|---|---|---|---|---|
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Cs₂CO₃ | 70–85 | |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 65–80 |
Q. Table 2. Stability Under Storage Conditions
| Condition | Time (months) | Purity (%) | Degradation Products Detected |
|---|---|---|---|
| –20°C, Argon | 6 | 98 | None |
| 4°C, Ambient Air | 1 | 85 | Boric acid, Pinacol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
